![molecular formula C11H16ClNO2 B1419427 Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride CAS No. 186202-99-3](/img/structure/B1419427.png)
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride
Overview
Description
“Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 186202-99-3 . It is also known as “Methyl 2- (2- (aminomethyl)phenyl)acetate hydrochloride” with the CAS Number: 208124-61-2 .
Molecular Structure Analysis
The molecular weight of this compound is 229.71 . The IUPAC name is methyl [(2-methylbenzyl)amino]acetate hydrochloride . The InChI code is 1S/C11H15NO2.ClH/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
“Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Optimized Synthesis : The paper by Wang Guo-hua (2008) discusses the optimized synthesis of a related compound, Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, showcasing the impact of various reaction conditions on the yield. This study provides insights into the synthesis process of structurally similar compounds like Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride (Wang Guo-hua, 2008).
Application in Drug Synthesis : Hu Jia-peng (2012) describes the synthesis of Clopidogrel Sulfate, involving a precursor similar to Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride. This indicates the potential use of similar compounds in the synthesis of complex therapeutic agents (Hu Jia-peng, 2012).
Structural Analysis : A study by J. Burns and E. Hagaman (1993) on 2-Amino-2-(2-fluorophenyl)acetic acid, a compound related to Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride, provides detailed structural and bonding insights, which are crucial for understanding the chemical behavior of similar compounds (J. Burns & E. Hagaman, 1993).
Crystal Structure and Spectroscopy : Research by Mavişe Yaman et al. (2019) on 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provides crystal structure analysis and spectroscopic features, which are important for understanding the properties of structurally similar compounds like Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride (Mavişe Yaman et al., 2019).
Potential Therapeutic Applications
Antihypertensive Agents : A study by B. F. Abdel-Wahab et al. (2008) on the synthesis and reactions of compounds structurally related to Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride indicates their potential use as antihypertensive α-blocking agents. This suggests possible therapeutic applications for Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride in cardiovascular medicine (B. F. Abdel-Wahab et al., 2008).
Anticancer Activity : Liu Ying-xiang (2007) explores the synthesis and in vitro anticancer activity of a structurally similar compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid. This highlights the potential of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride in cancer research and treatment (Liu Ying-xiang, 2007).
Antimalarial Activity : The study by L. M. Werbel et al. (1986) on the synthesis and antimalarial activity of related compounds suggests potential applications of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride in antimalarial drug development (L. M. Werbel et al., 1986).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-methylphenyl)methylamino]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRLXJIXCWQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.